molecular formula C20H23N3O3S B11065356 1-cyclopentyl-4-[4-(prop-2-en-1-yloxy)phenyl]-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepine-3,7-diol

1-cyclopentyl-4-[4-(prop-2-en-1-yloxy)phenyl]-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepine-3,7-diol

Cat. No.: B11065356
M. Wt: 385.5 g/mol
InChI Key: DEPCAVXQAMQFAQ-UHFFFAOYSA-N
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Description

4-[4-(ALLYLOXY)PHENYL]-1-CYCLOPENTYL-3-HYDROXY-4,8-DIHYDRO-1H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7(6H)-ONE is a complex organic compound that belongs to the class of pyrazolo[3,4-e][1,4]thiazepin derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes an allyloxyphenyl group, a cyclopentyl ring, and a hydroxy group, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of 4-[4-(ALLYLOXY)PHENYL]-1-CYCLOPENTYL-3-HYDROXY-4,8-DIHYDRO-1H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7(6H)-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazolo[3,4-e][1,4]thiazepin core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the allyloxyphenyl group: This step may involve nucleophilic substitution reactions where an allyloxy group is introduced to the phenyl ring.

    Addition of the cyclopentyl ring: This can be done through alkylation reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-[4-(ALLYLOXY)PHENYL]-1-CYCLOPENTYL-3-HYDROXY-4,8-DIHYDRO-1H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7(6H)-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[4-(ALLYLOXY)PHENYL]-1-CYCLOPENTYL-3-HYDROXY-4,8-DIHYDRO-1H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7(6H)-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Due to its potential therapeutic properties, it is investigated for its use in drug development, particularly in the treatment of cancer and other diseases.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-[4-(ALLYLOXY)PHENYL]-1-CYCLOPENTYL-3-HYDROXY-4,8-DIHYDRO-1H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7(6H)-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with receptors, modulating signal transduction pathways and affecting cellular processes like proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar compounds to 4-[4-(ALLYLOXY)PHENYL]-1-CYCLOPENTYL-3-HYDROXY-4,8-DIHYDRO-1H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7(6H)-ONE include other pyrazolo[3,4-e][1,4]thiazepin derivatives, such as:

The uniqueness of 4-[4-(ALLYLOXY)PHENYL]-1-CYCLOPENTYL-3-HYDROXY-4,8-DIHYDRO-1H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7(6H)-ONE lies in its specific structural features, which confer distinct chemical properties and biological activities compared to other similar compounds.

Properties

Molecular Formula

C20H23N3O3S

Molecular Weight

385.5 g/mol

IUPAC Name

1-cyclopentyl-4-(4-prop-2-enoxyphenyl)-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione

InChI

InChI=1S/C20H23N3O3S/c1-2-11-26-15-9-7-13(8-10-15)18-17-19(21-16(24)12-27-18)23(22-20(17)25)14-5-3-4-6-14/h2,7-10,14,18H,1,3-6,11-12H2,(H,21,24)(H,22,25)

InChI Key

DEPCAVXQAMQFAQ-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2C3=C(NC(=O)CS2)N(NC3=O)C4CCCC4

Origin of Product

United States

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